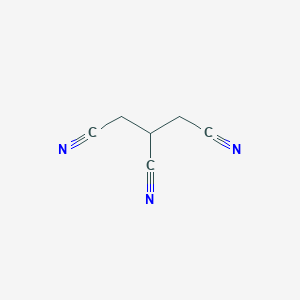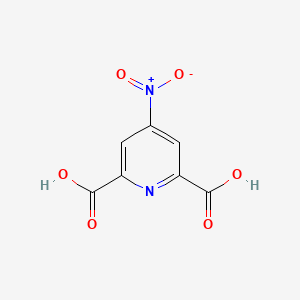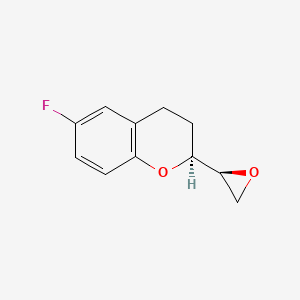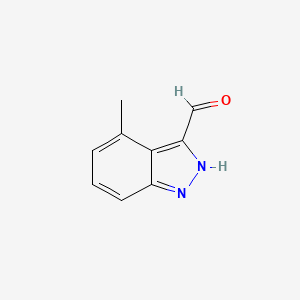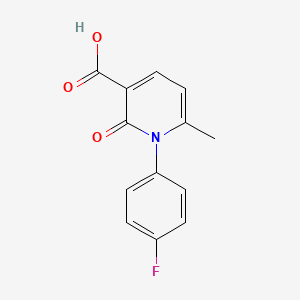
3-シアノ-4-イソプロポキシ安息香酸メチル
概要
説明
“Methyl 3-cyano-4-isopropoxybenzoate” is a chemical compound with the CAS Number: 213598-11-9 and a molecular weight of 219.24 . It is a solid substance .
Synthesis Analysis
The synthesis of cyanoacetamides, which “Methyl 3-cyano-4-isopropoxybenzoate” is a type of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The linear formula of “Methyl 3-cyano-4-isopropoxybenzoate” is C12H13NO3 .Physical And Chemical Properties Analysis
“Methyl 3-cyano-4-isopropoxybenzoate” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用
有機合成ビルディングブロック
3-シアノ-4-イソプロポキシ安息香酸メチル: は、有機合成において汎用性の高いビルディングブロックとして機能します。その分子構造は、シアノ基とエステル基の存在によって特徴付けられ、幅広い有機化合物の合成のための貴重な前駆体となります。 研究者は、この化合物を用いて、医薬品、農薬、材料科学で使用される複雑な分子を構築しています .
医薬品化学
医薬品化学において、この化合物は、ファーマコフォアとして作用する可能性について研究されています。シアノ基は水素結合に関与することができ、これは生物学的標的との相互作用に不可欠です。そのイソプロポキシ部分は、親油性を高めることに関与し、それによって細胞膜透過性を高める可能性があります。 これは、創薬および創薬プロジェクトの候補となります .
触媒
3-シアノ-4-イソプロポキシ安息香酸メチルのシアノ基は、触媒系において配位子として作用することができます。それは金属中心に配位し、水素化、炭素-炭素結合形成などのさまざまな触媒反応を促進することができます。 この応用は、より効率的で持続可能な化学プロセスを開発する上で重要です .
材料科学
材料科学の分野では、この化合物は、ポリマーや樹脂の特性を改質するために使用されます。それをポリマー鎖に組み込むことで、研究者は材料の熱安定性、機械的強度、耐薬品性を変化させることができます。 これは、航空宇宙、自動車、電子機器産業向けの高度な材料を作成するための影響を与えます .
分析化学
3-シアノ-4-イソプロポキシ安息香酸メチル: は、分析化学において標準物質または試薬として使用できます。 その明確な構造と特性により、クロマトグラフィーや分光法などの方法において基準化合物として機能し、物質の同定と定量に役立ちます .
環境科学
この化合物の潜在的な環境への影響は、環境科学において研究されています。研究者は、その生分解性、毒性、環境成分との相互作用を調べ、その安全性と生態学的フットプリントを評価します。 これは、その用途が環境に悪影響を与えないことを保証するために不可欠です .
農薬化学
農薬化学において、3-シアノ-4-イソプロポキシ安息香酸メチルは、新しい農薬の開発における用途について調査することができます。 その構造的特徴は、より効果的で環境に優しい除草剤、殺虫剤、または植物成長調整剤の創出に貢献する可能性があります .
安全性と取扱い
3-シアノ-4-イソプロポキシ安息香酸メチルの安全な取扱いと保管もまた、研究の対象となっています。研究は、その反応性、さまざまな条件下での安定性、適切な安全対策を理解することに重点を置いています。 この知識は、この化合物を使用する研究者や業界にとって、事故を防ぎ、規制への準拠を確保するために不可欠です .
Safety and Hazards
The safety information for “Methyl 3-cyano-4-isopropoxybenzoate” indicates that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin, wash with plenty of soap and water .
特性
IUPAC Name |
methyl 3-cyano-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKRKGFHNZXWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620771 | |
| Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213598-11-9 | |
| Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



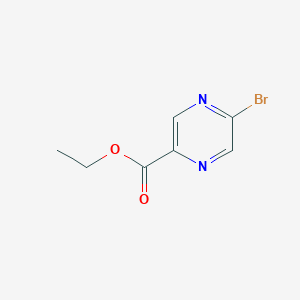
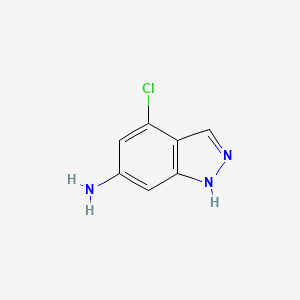

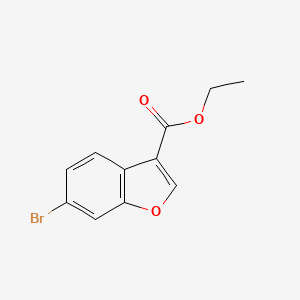
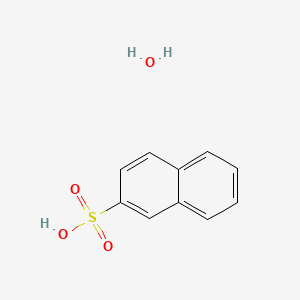
![4H-Thieno[2,3-C]pyrrol-6(5H)-one](/img/structure/B1591910.png)
